1-[6-(2-METHYLPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-3-CARBOXYLIC ACID
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid, due to its complex structure, is involved in various chemical synthesis processes. For instance, it can be used in the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids through electrophilic amination of N-benzyl amino acids, showcasing its versatility in synthesizing compounds with potential pharmaceutical applications (Hannachi et al., 2004).
Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound and its derivatives can play a significant role in forming complex molecular structures. For example, the recurrence of carboxylic acid-pyridine supramolecular synthons in crystal structures indicates its potential in crystal engineering strategies, aiding in the design of new materials with desired properties (Vishweshwar et al., 2002).
Antimicrobial Activity
Compounds derived from 1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid have been investigated for their antimicrobial properties. New pyridine derivatives synthesized from related compounds have shown variable and modest activity against bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Screening
The compound and its derivatives have been subjected to molecular docking screenings to evaluate their binding energies with target proteins, which is crucial for drug discovery. Such studies help in understanding the interaction between the compound and biological targets, paving the way for the development of therapeutics with high specificity and efficacy (Flefel et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) uptake system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an enhanced inhibitory effect of GABA on neuronal excitability .
Biochemical Pathways
The compound’s action on the GABA uptake system affects the GABAergic pathway . By increasing the concentration of GABA in the synaptic cleft, it enhances the activation of GABA receptors, leading to increased inhibitory post-synaptic potentials. This can result in reduced neuronal excitability and potentially contribute to the compound’s pharmacological effects .
Result of Action
The inhibition of GABA uptake by 1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid can lead to a decrease in neuronal excitability . This could potentially be harnessed for therapeutic purposes, particularly in conditions characterized by excessive neuronal activity.
Properties
IUPAC Name |
1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-2-3-7-14(12)15-8-9-16(19-18-15)20-10-4-6-13(11-20)17(21)22/h2-3,5,7-9,13H,4,6,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMFYUASLISYKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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